JZL 184
Overview
Description
JZL184 is a chemical compound known for its role as an irreversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the fields of cancer treatment and pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JZL184 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-nitrophenyl chloroformate with 4-(di(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl)piperidine. The reaction conditions typically involve the use of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for JZL184 are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The production process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
JZL184 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitrophenyl ester. It can also participate in hydrolysis reactions, leading to the formation of its corresponding carboxylic acid and alcohol derivatives .
Common Reagents and Conditions
Common reagents used in the reactions involving JZL184 include bases like triethylamine and solvents such as dichloromethane. The reaction conditions often involve moderate temperatures and controlled pH to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of JZL184 include its hydrolyzed derivatives, such as the corresponding carboxylic acid and alcohol. These products are often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm their identity and purity .
Scientific Research Applications
JZL184 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: JZL184 has been shown to inhibit lung cancer cell invasion and metastasis by targeting the CB1 cannabinoid receptor.
Pain Management: By inhibiting MAGL, JZL184 increases the levels of 2-arachidonoylglycerol, which can lead to analgesic effects.
Neuroscience: JZL184 is used to study the role of endocannabinoids in the brain, particularly in relation to synaptic plasticity and neuroprotection.
Metabolic Studies: The compound is also employed in research focused on metabolic pathways involving endocannabinoids and their impact on various physiological processes.
Mechanism of Action
JZL184 exerts its effects by irreversibly inhibiting monoacylglycerol lipase (MAGL), the enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, JZL184 increases the levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors such as CB1 and CB2. This activation leads to various physiological effects, including analgesia, anti-inflammatory responses, and inhibition of cancer cell invasion .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to JZL184 include:
Uniqueness of JZL184
JZL184 is unique in its high selectivity for monoacylglycerol lipase over other brain serine hydrolases, including fatty acid amide hydrolase. This selectivity makes it a valuable tool for studying the specific effects of 2-arachidonoylglycerol signaling without interfering with other endocannabinoid pathways .
Biological Activity
JZL 184 is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a critical role in the degradation of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, thereby enhancing cannabinoid signaling through the cannabinoid receptors CB1 and CB2. This compound has gained attention in various preclinical studies for its potential therapeutic applications across a range of conditions, including pain management, neurodegenerative diseases, and cardiovascular health.
This compound functions primarily by inhibiting MAGL, leading to elevated levels of 2-AG. This increase in 2-AG enhances the activation of cannabinoid receptors, which are involved in numerous physiological processes including pain modulation, mood regulation, and neuroprotection.
Effects on Pain Models
This compound has demonstrated significant antinociceptive (pain-relieving) properties in various animal models. In a study involving the acetic acid writhing test, doses of this compound (5, 10, and 20 mg/kg) produced a dose-dependent reduction in pain responses. This suggests its potential utility in managing acute pain conditions .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects. For instance, in a study examining its impact on lipopolysaccharide (LPS)-induced inflammation, this compound was shown to reduce cytokine expression levels in both the frontal cortex and plasma of rats. This indicates a potential role for this compound in mitigating neuroinflammation .
Cognitive and Behavioral Outcomes
In models of cognitive impairment, such as the Ts65Dn mouse model of Down syndrome, treatment with this compound improved long-term memory and synaptic plasticity. Specifically, it restored spontaneous locomotor activity and enhanced long-term potentiation (LTP), suggesting that this compound may counteract cognitive deficits associated with certain neurological disorders .
Cardiovascular Effects
This compound has also been investigated for its cardiovascular benefits. A study showed that subchronic administration (8 mg/kg for 10 days) improved cardiac function and normalized gene expression patterns associated with cardiac hypertrophy in CD mice. Notably, this treatment reduced heart weight/body weight ratios without affecting brain size parameters, indicating a specific cardiac effect .
Data Tables
Study | Model | Dose (mg/kg) | Effect |
---|---|---|---|
Llorente-Ovejero et al. (2022) | CD mice | 8 | Improved social behavior and cardiac function |
Kinsey et al. (2013) | Acetic acid writhing test | 5, 10, 20 | Dose-dependent antinociceptive effects |
Oleson et al. (2012) | Neuroinflammation model | 10 | Reduced cytokine levels in cortex and plasma |
PLOS ONE (2014) | Ts65Dn mice | - | Enhanced long-term memory and synaptic plasticity |
Case Study: Neuroinflammation Reduction
In a controlled experiment where this compound was administered prior to LPS injection, researchers observed a significant reduction in pro-inflammatory cytokines. This highlights this compound's potential as an anti-inflammatory agent within the central nervous system.
Case Study: Cognitive Enhancement
In Ts65Dn mice treated with this compound, researchers noted improvements in behavioral tasks related to memory retention and learning capabilities compared to untreated controls. This suggests that MAGL inhibition could be a viable strategy for addressing cognitive deficits.
Properties
IUPAC Name |
(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O9/c30-26(38-21-5-3-20(4-6-21)29(32)33)28-11-9-17(10-12-28)27(31,18-1-7-22-24(13-18)36-15-34-22)19-2-8-23-25(14-19)37-16-35-23/h1-8,13-14,17,31H,9-12,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGYOKHGGFKMCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC6=CC=C(C=C6)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648437 | |
Record name | 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101854-58-3 | |
Record name | 1-Piperidinecarboxylic acid, 4-[bis(1,3-benzodioxol-5-yl)hydroxymethyl]-, 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1101854-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JZL-184 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101854583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JZL-184 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MZ1I2J68A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) [, , , , ]. By inhibiting MAGL, JZL184 prevents 2-AG breakdown, leading to its accumulation in tissues, particularly the brain [, , , ]. This increase in 2-AG levels enhances endocannabinoid signaling primarily through cannabinoid receptor type 1 (CB1) [, , , , ], resulting in various downstream effects such as:
- Analgesia: JZL184 effectively reduces pain sensation in animal models of both inflammatory and neuropathic pain [, , , ].
- Anti-inflammatory effects: JZL184 attenuates inflammation in models of acute lung injury, inflammatory arthritis, and gastric damage [, , , ].
- Neuroprotection: In models of stroke, traumatic brain injury, and Down syndrome, JZL184 demonstrates neuroprotective effects, improving behavioral outcomes and reducing neuronal damage [, , , , , ].
- Anticancer activity: Research suggests JZL184 may inhibit tumor growth and metastasis in lung cancer and osteosarcoma models [, , ].
A:
ANone: JZL184 itself is not a catalyst. It acts as an enzyme inhibitor, specifically targeting MAGL. Its primary application in research is to investigate the physiological and pathological roles of the endocannabinoid 2-AG by acutely increasing its levels.
ANone: While not explicitly described in the abstracts provided, computational chemistry techniques like molecular docking and QSAR modeling can be valuable tools for understanding the binding interactions between JZL184 and MAGL, potentially leading to the development of more potent and selective inhibitors.
A: While specific SAR studies focusing on JZL184 are not included in the provided papers, research comparing its effects with those of another MAGL inhibitor, MJN110, provides some insights. Despite both compounds effectively inhibiting MAGL and elevating 2-AG levels, they demonstrate differences in their cannabimimetic effects and locomotor activity profiles []. This suggests that even minor structural variations within this class of inhibitors can influence their pharmacological properties.
A: While comprehensive PK/PD data is not available in the provided abstracts, several studies demonstrate that JZL184 effectively crosses the blood-brain barrier following systemic administration in rodents, leading to elevated brain 2-AG levels and inducing various pharmacological effects [, , , ].
ANone: JZL184 has demonstrated efficacy in both in vitro and in vivo settings.
- In vitro: JZL184 effectively inhibits MAGL activity in cell cultures, leading to increased 2-AG levels and downstream effects like reduced cancer cell invasion and suppressed osteoclastogenesis [, , ].
- In vivo: JZL184 shows promising results in various animal models:
- Pain: Reduces pain behaviors in models of inflammatory and neuropathic pain [, , ].
- Inflammation: Attenuates inflammation in acute lung injury, arthritis, and gastric damage models [, , ].
- Neurological Disorders: Improves behavioral outcomes and reduces neuronal damage in models of stroke, TBI, and Down syndrome [, , , , , ].
- Cancer: Inhibits tumor growth and metastasis in lung cancer and osteosarcoma models [, , ].
ANone: The provided abstracts do not offer specific information about resistance mechanisms to JZL184 or its cross-resistance with other compounds. Investigating potential resistance development during chronic MAGL inhibition would be crucial for its potential therapeutic applications.
ANone: While the provided research primarily focuses on JZL184's efficacy, some studies highlight potential concerns:
- Anxiety-like behavior: JZL184 administration was associated with increased anxiety-like behavior in a rat model of repeated mild TBI [].
- Potential for dependence: Repeated administration of high-dose JZL184 can lead to tolerance and dependence, similar to cannabinoid agonists [].
- Immunosuppressive effects: A study in chickens suggested that JZL184 might have immunosuppressive effects, potentially exacerbating bacterial infections [].
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